Cas no 2034-61-9 (2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one)

2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
- CAA03461
- BRN 1955874
- AKOS026674803
- 2034-61-9
- A 960
- 4-08-00-02747 (Beilstein Handbook Reference)
- 1-Propanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-
- 2,4'-Dihydroxy-3'-methoxypropiophenone
- DG-0050
- 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one
- Propiophenone, 2,4'-dihydroxy-3'-methoxy-
- DTXSID40942495
- Vanilloyl-methyl-carbinol
-
- インチ: InChI=1S/C10H12O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,11-12H,1-2H3
- InChIKey: XADGCRVOLDLTQY-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)C1=CC(=C(C=C1)O)OC)O
計算された属性
- せいみつぶんしりょう: 196.07356
- どういたいしつりょう: 196.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- PSA: 66.76
2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB04614-10mg |
1-Propanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- |
2034-61-9 | >97% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AB04614-5mg |
1-Propanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- |
2034-61-9 | >97% | 5mg |
$214.00 | 2024-04-20 | |
Apollo Scientific | OR311125-500mg |
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one |
2034-61-9 | 500mg |
£357.00 | 2023-09-02 | ||
A2B Chem LLC | AB04614-1mg |
1-Propanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- |
2034-61-9 | >97% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AB04614-500mg |
1-Propanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- |
2034-61-9 | >97% | 500mg |
$556.00 | 2024-04-20 |
2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-oneに関する追加情報
Exploring the Properties and Applications of 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS No. 2034-61-9)
2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, with the CAS registry number 2034-61-9, is a naturally occurring phenolic compound that has garnered significant attention in recent years due to its diverse applications in the food, cosmetic, and pharmaceutical industries. This compound, also known as acetovanillone or apocynin, belongs to the class of phenylpropanoids, which are widely recognized for their antioxidant and anti-inflammatory properties. Its unique chemical structure, featuring a hydroxy and methoxy substitution on the aromatic ring, contributes to its biological activity and versatility.
In the realm of natural product chemistry, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is often studied for its role as a precursor in the biosynthesis of lignans and flavonoids. Researchers have explored its potential as a radical scavenger, which aligns with the growing consumer demand for natural antioxidants in skincare and dietary supplements. The compound's ability to modulate oxidative stress has made it a subject of interest in studies related to aging and chronic diseases, topics that are frequently searched in scientific and wellness communities.
From an industrial perspective, CAS No. 2034-61-9 is valued for its role in flavor and fragrance formulations. Its subtle vanilla-like aroma, derived from the 4-hydroxy-3-methoxyphenyl moiety, makes it a popular choice for enhancing sensory profiles in food products. This aligns with the current trend of clean-label ingredients, as consumers increasingly seek transparent and naturally derived additives. Manufacturers are leveraging this compound to meet the demand for plant-based and sustainable alternatives to synthetic flavors.
The pharmacological potential of 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one has also been a hot topic in biomedical research. Studies suggest that it may exhibit neuroprotective and cardioprotective effects, which are highly relevant given the rising global focus on mental health and cardiovascular wellness. These keywords are frequently queried in academic databases and health forums, reflecting the public's growing interest in preventive healthcare solutions.
In the cosmeceutical industry, this compound is gaining traction as an active ingredient in anti-aging and brightening formulations. Its ability to inhibit tyrosinase activity makes it a promising candidate for addressing hyperpigmentation, a common concern among skincare enthusiasts. This application ties into the booming market for natural skincare products, which is projected to grow exponentially in the coming years.
From a green chemistry standpoint, the synthesis and extraction methods for 2034-61-9 have evolved to emphasize eco-friendly processes. Researchers are exploring biocatalytic approaches and plant cell culture techniques to produce this compound sustainably. These innovations resonate with the global push toward carbon neutrality and circular economy models, which are dominant themes in contemporary scientific discourse.
Analytical chemists frequently employ advanced techniques such as HPLC and LC-MS to quantify and characterize 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in complex matrices. The compound's distinct UV absorption profile facilitates its detection, making it a benchmark in method development for phenolic compound analysis. This technical aspect is crucial for quality control in industries where purity and consistency are paramount.
Looking ahead, the multifunctionality of CAS No. 2034-61-9 positions it as a compound of enduring relevance. Whether in the context of functional foods, cosmetic actives, or pharmaceutical intermediates, its applications continue to expand. As research uncovers more about its mechanisms of action and synergistic effects with other bioactive compounds, we can anticipate even broader utilization of this versatile molecule across interdisciplinary fields.
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